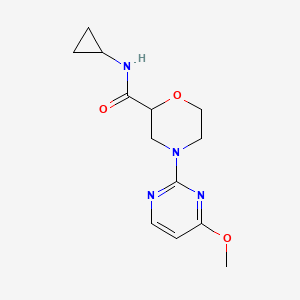![molecular formula C12H19ClFN5 B15114767 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B15114767.png)
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, one of which is substituted with a fluoroethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the two pyrazole rings through a methylene bridge, which can be achieved using formaldehyde or other methylene donors under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethanone
- 1-(1-methyl-1H-pyrazol-5-yl)-3-(pyridin-4-ylmethyl)urea
- 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
Uniqueness
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine is unique due to the presence of both dimethyl and fluoroethyl substituents on the pyrazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H19ClFN5 |
|---|---|
Molekulargewicht |
287.76 g/mol |
IUPAC-Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-10-7-15-17(2)12(10)9-14-8-11-3-5-18(16-11)6-4-13;/h3,5,7,14H,4,6,8-9H2,1-2H3;1H |
InChI-Schlüssel |
KNTXEQIVXCRPAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1)C)CNCC2=NN(C=C2)CCF.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-tert-butylpyridazine](/img/structure/B15114684.png)


![5-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B15114715.png)
![4-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B15114720.png)
![1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15114726.png)
![2-[5-(Pyridin-4-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B15114727.png)
![1-[2-(1H-pyrazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15114728.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B15114743.png)
![4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B15114751.png)
![3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)methoxy]-6-(3-fluorophenyl)pyridazine](/img/structure/B15114760.png)
![3-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B15114774.png)
![1-[(2,5-Difluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B15114794.png)
![4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B15114796.png)
